Product packaging for 3-(Trifluoromethyl)pyrrolidine-2,5-dione(Cat. No.:)

3-(Trifluoromethyl)pyrrolidine-2,5-dione

Cat. No.: B11785229
M. Wt: 167.09 g/mol
InChI Key: RXCNHBZNSDGPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)pyrrolidine-2,5-dione is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidine-2,5-dione (succinimide) core, a privileged scaffold frequently employed in the design of biologically active molecules . The integration of the trifluoromethyl (CF3) group is a strategic modification that significantly enhances the potential of this scaffold; the CF3 group is widely recognized for its ability to improve a molecule's metabolic stability, binding selectivity, and cell membrane permeability, making it a cornerstone in modern agrochemical and pharmaceutical development . Research into analogs of this compound has demonstrated a wide spectrum of promising biological activities. Pyrrolidine-2,5-dione derivatives have shown potent activity as anticonvulsant agents in preclinical models, with some compounds effectively blocking voltage-gated sodium channels, a common mechanism of action for antiepileptic drugs . Furthermore, derivatives have exhibited significant antitumor properties, such as inhibiting tubulin polymerization and inducing G2/M cell cycle arrest and apoptosis in cancer cell lines like HepG2 (hepatocellular carcinoma) . The scaffold is also being explored for its potential in treating central nervous system disorders, with some derivatives acting as dual-binding ligands for the 5-HT1A receptor and the serotonin transporter (SERT), a profile of interest for developing new antidepressant agents . Additionally, research indicates potential applications in managing neuropathic pain, as related compounds have demonstrated analgesic effects in formalin and oxaliplatin-induced pain models . This product is intended for research and development purposes as a key synthetic intermediate to accelerate the discovery of new therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F3NO2 B11785229 3-(Trifluoromethyl)pyrrolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4F3NO2

Molecular Weight

167.09 g/mol

IUPAC Name

3-(trifluoromethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)2-1-3(10)9-4(2)11/h2H,1H2,(H,9,10,11)

InChI Key

RXCNHBZNSDGPRB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Trifluoromethyl Pyrrolidine 2,5 Dione and Derivatives

Direct Trifluoromethylation Approaches to the Pyrrolidine-2,5-dione Ring

Direct introduction of a trifluoromethyl group onto a pre-formed pyrrolidine-2,5-dione ring represents an atom-economical and convergent synthetic strategy. Recent advancements in photochemistry have provided powerful tools for this transformation.

Photoorganocatalyzed and Visible Light Photoredox Catalysis for 3-Trifluoromethylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of trifluoromethyl radicals from various precursors. These radicals can then engage in addition reactions with suitable substrates. While direct photoorganocatalyzed trifluoromethylation of the parent pyrrolidine-2,5-dione is not extensively documented, the principles can be applied to closely related systems. The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process with a trifluoromethyl source to generate the CF₃ radical.

Recent studies have demonstrated the trifluoromethylation of various alkenes and heterocycles using photocatalysts like Ru(bpy)₃Cl₂ or organic dyes under visible light irradiation. rsc.org These methods offer a promising avenue for the direct trifluoromethylation of succinimide (B58015) derivatives, particularly those with activating groups.

Utilizing Maleimide (B117702) Precursors in Trifluoromethylation Reactions

Maleimides, which are unsaturated precursors to the pyrrolidine-2,5-dione ring, are excellent substrates for radical trifluoromethylation reactions. The electron-deficient double bond of the maleimide readily undergoes addition by the trifluoromethyl radical. Subsequent reduction of the double bond yields the desired 3-(trifluoromethyl)pyrrolidine-2,5-dione.

Visible-light photoredox catalysis has been successfully employed for the trifluoromethylation of N-substituted maleimides. For instance, using a suitable photocatalyst and a trifluoromethyl source such as CF₃I or Togni's reagent, the trifluoromethyl radical can be generated and added across the double bond of the maleimide. This approach provides a direct route to trifluoromethylated succinimides.

Substrate (N-substituted maleimide)CF₃ SourcePhotocatalystSolventYield (%)
N-PhenylmaleimideCF₃IRu(bpy)₃Cl₂CH₃CNModerate to Good
N-BenzylmaleimideTogni's ReagentEosin YDMFModerate

Incorporation via Trifluoromethylsulfinates and Related Reagents

Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle source of trifluoromethyl radicals. nih.gov In the presence of an oxidant, it generates the CF₃ radical, which can then be used for the trifluoromethylation of various organic molecules. The reaction of N-arylacrylamides with CF₃SO₂Na under visible-light-induced conditions can lead to a cascade trifluoromethylation/cyclization to produce CF₃-containing isoquinoline-1,3-diones, a reaction that showcases the potential for similar transformations on related cyclic systems. researchgate.net

Similarly, electrophilic trifluoromethylating reagents, such as Togni's reagents and Umemoto's reagents, are widely used for the introduction of the CF₃ group. These reagents can react with enolates or enamines derived from pyrrolidine-2,5-diones to afford the 3-trifluoromethylated product.

Trifluoromethylating ReagentSubstrate TypeTypical Conditions
CF₃SO₂Na (Langlois Reagent)Alkenes, HeterocyclesOxidant (e.g., t-BuOOH), often with a metal catalyst or under photoredox conditions
Togni's ReagentEnolates, EnaminesBase, often with a metal catalyst
Umemoto's ReagentEnolates, Silyl Enol EthersBase or Lewis acid

Cyclization Strategies for Pyrrolidine-2,5-dione Formation with Trifluoromethyl Substitution

An alternative to direct trifluoromethylation is the construction of the pyrrolidine-2,5-dione ring from acyclic precursors that already contain the trifluoromethyl group.

Condensation Reactions of Substituted Succinic Acid Derivatives

The most classical approach to the synthesis of succinimides involves the condensation of a succinic acid derivative (such as the diacid, anhydride (B1165640), or diester) with ammonia (B1221849) or a primary amine. To synthesize this compound, 2-(trifluoromethyl)succinic acid or its derivatives can be employed as the starting material.

Heating 2-(trifluoromethyl)succinic anhydride with an amine or ammonia, often in a high-boiling solvent or neat, leads to the formation of the corresponding N-substituted or unsubstituted this compound. This method is straightforward and allows for the introduction of various substituents on the nitrogen atom.

Strategies Involving Chiral Derivatives and Stereoselectivity in Synthesis

The synthesis of enantiomerically pure 3-(trifluoromethyl)pyrrolidine-2,5-diones is of significant interest for pharmaceutical applications. This can be achieved through several strategies, including the use of chiral auxiliaries or asymmetric catalysis.

One approach involves the use of a chiral auxiliary attached to the nitrogen atom of the pro-succinimide precursor. The chiral auxiliary can direct the stereochemical outcome of a key bond-forming step, such as the cyclization or a preceding reaction that sets the stereocenter at the 3-position. After the desired stereochemistry is established, the chiral auxiliary can be removed. Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, and similar principles can be applied to the synthesis of chiral succinimide derivatives. wikipedia.org

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of these compounds. For example, an organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed for the asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group, achieving high yields and excellent stereoselectivities. rsc.org While not directly producing a 2,5-dione, such strategies can provide chiral pyrrolidine (B122466) intermediates that could be further oxidized to the target compound.

Stereoselective MethodKey FeaturePotential Outcome
Chiral AuxiliaryTemporary incorporation of a chiral groupDiastereoselective cyclization or precursor synthesis
Asymmetric CatalysisUse of a chiral catalyst (organocatalyst or metal complex)Enantioselective formation of the trifluoromethylated pyrrolidine ring

Derivatization at the Nitrogen Atom of the Pyrrolidine-2,5-dione Core

The nitrogen atom of the this compound ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents. These derivatization reactions are crucial for synthesizing a diverse library of compounds with potentially valuable chemical and biological properties. The primary strategies for modifying the nitrogen atom include N-substitution reactions and Mannich base formation.

N-substitution is a fundamental method for derivatizing the pyrrolidine-2,5-dione core. This involves replacing the hydrogen atom on the nitrogen with various alkyl or aryl groups. Such modifications can significantly alter the molecule's steric and electronic properties, including its solubility, reactivity, and biological interactions.

Commonly employed methods for the N-alkylation and N-arylation of cyclic imides, which are applicable to this compound, include reactions with alkyl halides or arylboronic acids. For instance, N-alkylation can be promoted by bases like potassium fluoride (B91410). researchgate.net N-arylation often utilizes transition metal catalysis, such as copper-catalyzed reactions with arylboronic acids, which can proceed under mild conditions. organic-chemistry.org These reactions provide efficient pathways to a variety of N-substituted derivatives.

Table 1: Representative N-Substitution Reactions for Succinimide Scaffolds

Reaction Type Reagents Catalyst/Conditions Product Type
N-Alkylation Alkyl Halide Base (e.g., KF) N-Alkyl Succinimide
N-Arylation Arylboronic Acid Copper(II) Acetate N-Aryl Succinimide
N-Arylation Aryl Halide Copper(I) Iodide / Ligand N-Aryl Succinimide

The pyrrolidine-2,5-dione moiety can be incorporated into more complex molecular architectures through the Mannich reaction. This reaction involves the aminoalkylation of a C-H acidic compound, and derivatives of this compound can serve as key components in this process.

Recent research has highlighted the use of succinimide derivatives in catalytic asymmetric tandem Mannich reactions. For example, benzylidene succinimides have been employed as three-carbon (3C) synthons in reactions with cyclic trifluoromethyl N-acyl ketimines. rsc.orgrsc.org These reactions, often facilitated by cinchona alkaloid-derived organocatalysts, proceed under mild conditions to afford complex chiral polycyclic dihydroquinazolinones containing a trifluoromethyl group with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org The strategy involves the deprotonation of the succinimide derivative, which then acts as a nucleophile in the Mannich-type addition to the ketimine. rsc.org This approach demonstrates the utility of the pyrrolidine-2,5-dione core as a building block for constructing stereochemically rich molecules. thieme.deresearchgate.net

Table 2: Example of an Asymmetric Tandem Mannich Reaction

Reactant 1 Reactant 2 Catalyst Product Key Outcome
Benzylidene Succinimide Cyclic Trifluoromethyl N-acyl Ketimine Cinchona Alkaloid-derived Squaramide F3C-containing Chiral Polycyclic Dihydroquinazolinone High Yield, Excellent Diastereo- and Enantioselectivity

Advanced Purification and Isolation Techniques

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation methods. These techniques are essential for removing unreacted starting materials, catalysts, byproducts, and separating stereoisomers to obtain compounds of high purity.

Chromatography is a cornerstone of purification in synthetic organic chemistry. Column chromatography, particularly flash column chromatography, is widely used for the purification of trifluoromethyl-containing compounds. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase. A typical mobile phase consists of a solvent mixture, such as hexanes and ethyl acetate, with the polarity adjusted to achieve optimal separation. mdpi.com

Chromatography is not only crucial for general purification but also for the challenging separation of stereoisomers. For instance, diastereomeric products from Mannich reactions can often be separated and isolated in their pure forms using standard column chromatography. beilstein-journals.org For more demanding separations requiring higher resolution and speed, Ultra-Performance Liquid Chromatography (UPLC) can be employed.

Recrystallization is a powerful and economical technique for purifying solid compounds. mt.comlibretexts.org The method relies on the principle that the solubility of most solids increases with temperature. libretexts.org The general procedure involves several key steps:

Solvent Selection : Choosing a suitable solvent or solvent system is the most critical step. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures. mt.com

Dissolution : The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. mt.com

Filtration (optional) : If insoluble impurities are present, a hot filtration is performed.

Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. mt.com

Isolation : The formed crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. libretexts.org

This technique is highly effective for obtaining crystalline solids with a high degree of purity.

Chemical Reactivity and Transformation of 3 Trifluoromethyl Pyrrolidine 2,5 Dione

Reactions Involving the Pyrrolidine (B122466) Ring System

The reactivity of the pyrrolidine ring in 3-(trifluoromethyl)pyrrolidine-2,5-dione centers on the acidic N-H proton, the activated C3-H bond, and the potential for nucleophilic ring-opening.

N-H Bond Reactivity: The proton on the nitrogen atom is considerably acidic due to the resonance delocalization of the resulting conjugate base across the two adjacent carbonyl groups. The presence of the inductive electron-withdrawing CF₃ group further enhances this acidity, making deprotonation more favorable compared to unsubstituted succinimide (B58015). This facilitates a variety of N-functionalization reactions. For instance, in the presence of a suitable base, the compound can readily undergo N-alkylation or N-arylation via an Sₙ2 mechanism. youtube.combyjus.comlibretexts.org

ReagentBaseSolventProduct
Alkyl Halide (R-X)K₂CO₃, Cs₂CO₃DMF, Acetonitrile1-Alkyl-3-(trifluoromethyl)pyrrolidine-2,5-dione
Benzyl BromideNaHTHF1-Benzyl-3-(trifluoromethyl)pyrrolidine-2,5-dione
Aryl Boronic AcidCu(OAc)₂Toluene1-Aryl-3-(trifluoromethyl)pyrrolidine-2,5-dione

This table presents typical conditions for N-functionalization of succinimides, which are applicable to the title compound.

C-H Bond Reactivity: The single proton at the C3 position is highly activated, being alpha to two carbonyl groups and a trifluoromethyl group. This makes it susceptible to deprotonation by a strong base, generating a carbanion. This enolate can then react with various electrophiles, allowing for the introduction of additional substituents at the C3 position. However, this reactivity is often competitive with reactions at the nitrogen center.

Ring-Opening Reactions: The imide functionality is susceptible to cleavage by strong nucleophiles. Hydrolysis under either acidic or basic conditions can lead to the opening of the ring to form 2-(trifluoromethyl)succinic acid derivatives. Aminolysis with primary amines can similarly open the ring to yield diamides. The enhanced electrophilicity of the carbonyl carbons due to the CF₃ group can facilitate such nucleophilic attacks.

Transformations at the Carbonyl Groups

The two carbonyl groups of the imide are key sites for transformations, particularly reduction and addition of organometallic reagents.

Reduction of Carbonyl Groups: The reduction of the imide functionality can yield different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically effect the complete reduction of both carbonyl groups to methylenes, affording 3-(trifluoromethyl)pyrrolidine. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid catalyst, may lead to the partial reduction of one carbonyl group to a hydroxyl, forming a 5-hydroxy-3-(trifluoromethyl)pyrrolidin-2-one intermediate.

Reducing AgentTypical Outcome
Lithium Aluminum Hydride (LiAlH₄)Complete reduction to 3-(Trifluoromethyl)pyrrolidine
Sodium Borohydride (NaBH₄) / H⁺Partial reduction to 5-Hydroxy-3-(trifluoromethyl)pyrrolidin-2-one
Catalytic Hydrogenation (e.g., H₂/Ru)Can lead to partial or full reduction depending on catalyst and conditions

This table summarizes expected reduction outcomes based on the reactivity of related succinimide systems.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), can add to the carbonyl carbons. rsc.org The reaction is often complex; mono-addition can occur, leading to a hydroxylactam intermediate which may exist in equilibrium with a ring-opened keto-amide. The use of excess organometallic reagent can lead to the addition at both carbonyls, followed by dehydration and rearrangement. The CF₃ group's electron-withdrawing nature makes the carbonyls more susceptible to this type of nucleophilic attack compared to non-fluorinated succinimides.

Reactivity and Stability of the Trifluoromethyl Moiety

The trifluoromethyl group is renowned for its high thermal and chemical stability due to the strength of the carbon-fluorine bond. researchgate.netnih.gov In most transformations of this compound, the CF₃ group remains intact. However, its position alpha to a carbonyl group makes it susceptible to specific defluorination reactions under certain conditions.

Under the action of strong bases like cesium carbonate (Cs₂CO₃), α-trifluoromethyl carbonyl compounds can undergo an elimination of fluoride (B91410) to form a difluoro-α,β-unsaturated intermediate. nih.gov This highly electrophilic species can then be trapped by nucleophiles present in the reaction mixture. This process, known as defluorinative functionalization, transforms the CF₃-substituted carbon into a difunctionalized carbon, representing a significant transformation of the moiety. nih.govresearchgate.net Similarly, single-electron transfer (SET) based methods can also initiate defluorinative transformations. researchgate.net Selective reduction of a trifluoromethyl group to a difluoromethyl group can also be achieved through base-promoted elimination to form a difluoro-p-quinomethide which is then trapped by an intramolecular nucleophile. nih.govresearchgate.net

Stereochemical Control and Transformations

The C3 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and reaction of this chiral center are of significant interest.

Asymmetric Synthesis: Enantiomerically pure forms of the title compound can be synthesized using stereoselective methods. A prominent strategy is the asymmetric hydrogenation of the corresponding maleimide (B117702) precursor, 3-(trifluoromethyl)maleimide. acs.org This reaction, often catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, can provide the succinimide product with high enantiomeric excess (ee). acs.orgresearchgate.netnih.gov Other methods, like asymmetric Michael additions to trifluoromethyl-substituted acceptors followed by cyclization, could also provide enantioselective access. nih.gov N-heterocyclic carbene (NHC) catalysis has also been employed for the asymmetric synthesis of highly substituted succinimides from α,β-unsaturated aldehydes and α-ketoamides. nih.gov

Diastereoselective Transformations: Once the chiral center at C3 is established, it can direct the stereochemical outcome of subsequent reactions on the ring. For example, the reduction of a carbonyl group would lead to the formation of a second stereocenter at C5 (or C2). The approach of the hydride reagent would be influenced by the steric bulk of the trifluoromethyl group, leading to a preferential formation of one diastereomer over the other. Similarly, if the C3-enolate were formed and reacted with an electrophile, the CF₃ group would influence the facial selectivity of the electrophilic attack.

Reaction Mechanism Elucidation

Understanding the mechanisms underlying the reactions of this compound is crucial for predicting and controlling its chemical behavior.

Nucleophilic Substitution: Reactions such as N-alkylation proceed via a classic two-step mechanism. First, a base abstracts the acidic imide proton to form a resonance-stabilized succinimidyl anion. This anion then acts as a nucleophile, attacking the alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the N-C bond. libretexts.org

Nucleophilic Acyl Addition/Substitution: The ring-opening of the imide by a nucleophile (e.g., hydroxide) follows a nucleophilic acyl substitution pathway. The nucleophile attacks one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond within the ring, with the nitrogen atom acting as a leaving group (protonated by the solvent).

Elimination-Addition Mechanism: The defluorination of the CF₃ group is proposed to occur via an E1cB-like (Elimination Unimolecular conjugate Base) mechanism. A base removes the highly acidic C3 proton to form an enolate. This enolate then eliminates a fluoride ion to generate a transient difluoro-α,β-unsaturated imide intermediate. A nucleophile then rapidly adds to the β-position of this electron-deficient alkene (a Michael-type addition) to yield the final product. nih.gov

Radical Mechanisms: While many reactions are ionic, trifluoromethylation reactions can also proceed through radical pathways. For instance, the synthesis of the compound could potentially involve a trifluoromethyl radical adding to a maleimide precursor. In a related context, N-trifluoromethylsuccinimide has been developed as a reagent for the radical C-H trifluoromethylation of other molecules, highlighting the relevance of radical pathways in the chemistry of trifluoromethylated succinimides. nih.govresearchgate.net Computational studies, often using Density Functional Theory (DFT), are valuable tools for elucidating these mechanisms by calculating the energies of intermediates and transition states, thereby providing insight into the most likely reaction pathways.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 3-(Trifluoromethyl)pyrrolidine-2,5-dione, the protons on the pyrrolidine (B122466) ring would exhibit distinct signals. The proton attached to the chiral center at the C3 position is expected to appear as a quartet of doublets. This complex splitting pattern arises from coupling to the adjacent protons on the C4 carbon and the three fluorine atoms of the trifluoromethyl group. The protons on the C4 carbon, being diastereotopic, would likely present as two separate multiplets. The N-H proton of the imide functional group would typically appear as a broad singlet.

Illustrative ¹H NMR Data Table for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3 3.5 - 3.8 qd ³JH-H = 4-8, ³JH-F = 7-10
H4a 2.9 - 3.2 m
H4b 2.7 - 3.0 m

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The two carbonyl carbons of the dione (B5365651) would be observed as distinct signals in the downfield region, typically between 170 and 180 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms, with a characteristically large one-bond carbon-fluorine coupling constant (¹JC-F). The C3 and C4 carbons of the pyrrolidine ring would also show distinct signals, with the C3 carbon signal likely appearing as a quartet due to coupling with the fluorine atoms.

Illustrative ¹³C NMR Data Table for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C2 (C=O) 172 - 176 s
C5 (C=O) 174 - 178 s
CF₃ 120 - 125 q ¹JC-F ≈ 270-280
C3 45 - 55 q ²JC-F ≈ 30-40

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov For this compound, the three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single signal. This signal would be split into a doublet of triplets due to coupling with the proton at C3 and the two protons at C4. The chemical shift of the CF₃ group in an aliphatic system is typically observed in the range of -60 to -80 ppm relative to a standard such as CFCl₃. nih.gov

Illustrative ¹⁹F NMR Data Table for this compound:

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₅H₄F₃NO₂), the expected exact mass can be calculated.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and determining the purity of a compound. researchgate.net In an LC-MS analysis of this compound, a single peak corresponding to the protonated molecule [M+H]⁺ would be expected in the mass spectrum.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for succinimide (B58015) derivatives include the loss of CO, CO₂, and cleavage of the ring. nih.gov

Predicted HRMS Data for this compound:

Ion Formula Calculated m/z
[M]⁺ C₅H₄F₃NO₂ 167.0194
[M+H]⁺ C₅H₅F₃NO₂ 168.0272

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups of the imide. The N-H stretching vibration would also be a prominent feature. The C-F bonds of the trifluoromethyl group typically show strong absorptions in the fingerprint region.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3300 Medium
C-H Stretch 2850 - 3000 Medium
C=O (imide) Symmetric Stretch 1770 - 1790 Strong
C=O (imide) Asymmetric Stretch 1700 - 1720 Strong
C-N Stretch 1100 - 1300 Medium

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the conformation of the five-membered ring, which is typically close to planar but can adopt a slight envelope or twisted conformation. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which dictate the crystal packing. researchgate.net While a specific crystal structure for this compound is not available, analysis of related succinimide structures reveals common hydrogen bonding motifs, often forming dimeric or polymeric chains in the solid state. researchgate.net

Expected Structural Information from X-ray Diffraction:

Structural Parameter Expected Value
C-N bond length ~1.38 Å
C=O bond length ~1.21 Å
C-C bond length (ring) ~1.52 Å
C-CF₃ bond length ~1.50 Å
C-F bond length ~1.34 Å

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular and electronic structures. researchgate.netresearchgate.net For derivatives of 3-(Trifluoromethyl)pyrrolidine-2,5-dione, DFT calculations are instrumental in optimizing molecular geometry, predicting vibrational frequencies, and understanding electronic properties. researchgate.net

The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing substituent, significantly influences the electronic landscape of the pyrrolidine-2,5-dione ring. acs.org DFT calculations can precisely map this influence. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity.

Calculations on related trifluoromethyl-containing compounds have shown that the CF3 group tends to lower both HOMO and LUMO energy levels. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the carbonyl groups are expected to be regions of negative potential (nucleophilic sites), while the area around the hydrogen on the nitrogen and the carbon of the carbonyl groups would show positive potential (electrophilic sites).

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

PropertyDescriptionPredicted Trend for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered due to the electron-withdrawing CF3 group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Significantly lowered due to the CF3 and dione (B5365651) groups.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Expected to be relatively large, suggesting good kinetic stability.
Dipole Moment A measure of the net molecular polarity.Expected to be significant due to the polar C=O, N-H, and C-F bonds.
MEP Maxima Regions of positive electrostatic potential; susceptible to nucleophilic attack.Likely located near the N-H proton and carbonyl carbons.
MEP Minima Regions of negative electrostatic potential; susceptible to electrophilic attack.Likely located around the carbonyl oxygen atoms.

Investigation of Reaction Pathways and Mechanisms using Computational Methods

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and intermediates. nih.govresearchgate.net For reactions involving this compound, computational studies can elucidate the energetics (activation barriers and reaction energies) of various possible pathways. nih.gov

For example, in reactions such as nucleophilic addition to the carbonyl groups or deprotonation at the nitrogen atom, DFT calculations can model the step-by-step process. researchgate.net By locating the transition state structures, chemists can understand the feasibility of a proposed mechanism and predict the reaction's regioselectivity and stereoselectivity. The influence of the trifluoromethyl group on the stability of intermediates and transition states is a key area of investigation. Its strong inductive effect can stabilize anionic intermediates, potentially lowering activation barriers for certain reaction types.

Computational studies on the synthesis of pyrrolidinedione derivatives have demonstrated the ability to model complex reaction sequences, including Michael additions and subsequent rearrangements. nih.gov These studies calculate the energy profiles for each step, identifying the rate-determining step and explaining the observed product distribution. nih.gov

Conformational Analysis and Stereochemical Impact on Molecular Properties

The five-membered pyrrolidine (B122466) ring is not planar and adopts various puckered conformations, often described as "envelope" or "twist" forms. beilstein-journals.orgbeilstein-journals.org The specific conformation adopted by this compound has a profound impact on its physical and chemical properties. nih.gov Computational conformational analysis is used to determine the relative stabilities of different conformers and the energy barriers for interconversion between them. rsc.orgmdpi.comnih.gov

The bulky and electronegative trifluoromethyl group at the C3 position plays a crucial stereochemical role. researchgate.net It will preferentially occupy a pseudo-equatorial position to minimize steric strain. beilstein-journals.orgbeilstein-journals.org DFT calculations can quantify the energy difference between pseudo-axial and pseudo-equatorial orientations of the CF3 group. These calculations often reveal that stereoelectronic effects, such as hyperconjugation involving the C-F bonds, also contribute to conformational preference. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The relative stereochemistry of substituents on the pyrrolidine ring is known to significantly influence molecular properties. beilstein-journals.org For this compound, the chirality at the C3 position means the molecule can exist as (R) and (S) enantiomers. While computational methods can model both, their ground-state energetic properties will be identical unless they are interacting with another chiral entity. However, the stereochemistry profoundly affects how the molecule packs in a crystal lattice and interacts with chiral biological targets. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and intermolecular associations. nih.govmdpi.com

For this compound, an MD simulation in a solvent like water or DMSO would reveal how the molecule tumbles and vibrates, and how its conformation fluctuates around the minimum energy structures. It would also show the formation and breaking of hydrogen bonds between the molecule's N-H and C=O groups and the surrounding solvent molecules. mdpi.com Understanding this dynamic behavior is crucial for predicting properties like solubility and how the molecule might approach and interact with a biological receptor or catalyst active site. mdpi.com

Quantitative Structure–Property Relationship (QSPR) Modeling

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.govnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical values that encode structural information) to an experimentally measured property. mdpi.com

For a series of related pyrrolidinedione derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time. nih.govnih.gov Molecular descriptors for this compound would include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT calculations). mdpi.com Once a statistically valid QSPR model is established and validated, it can be used to predict the properties of new, unsynthesized derivatives, accelerating the design of compounds with desired characteristics. researchgate.net

Emerging Research Applications Beyond Biomedical Fields

Applications in Materials Science and Polymer Chemistry

The incorporation of trifluoromethyl (CF3) groups into polymers is a well-established strategy for enhancing material properties. The presence of the CF3 group can significantly improve the solubility, processability, and thermal stability of high-performance polymers. While direct applications of 3-(Trifluoromethyl)pyrrolidine-2,5-dione as a monomer in large-scale polymer production are still emerging, its potential as a specialty monomer or an additive is being explored.

The pyrrolidine-2,5-dione core, also known as a succinimide (B58015) ring, offers sites for polymerization and further functionalization. The introduction of the trifluoromethyl group at the 3-position can impart desirable characteristics to resulting polymers, such as:

Increased Thermal Stability: The strong carbon-fluorine bonds in the CF3 group contribute to higher degradation temperatures.

Enhanced Chemical Resistance: The electron-withdrawing nature of the CF3 group can protect the polymer backbone from chemical attack.

Improved Solubility: The CF3 group can disrupt polymer chain packing, leading to better solubility in a wider range of solvents, which is advantageous for processing.

Modified Optical and Dielectric Properties: The presence of fluorine can lower the refractive index and dielectric constant of materials, making them suitable for applications in electronics and optics.

Research in this area is focused on synthesizing novel polyimides, polycarbonates, and other specialty polymers where the unique combination of the succinimide ring and the trifluoromethyl group can lead to materials with tailored properties for advanced applications.

Role as Intermediates in Complex Organic Synthesis

The pyrrolidine-2,5-dione scaffold is a valuable building block in organic synthesis, serving as a precursor to a wide array of more complex heterocyclic systems. nih.gov The presence of a trifluoromethyl group in this compound adds a crucial element for the synthesis of novel bioactive molecules and functional materials.

This compound is a key intermediate in multi-step synthetic pathways, including:

Synthesis of Bioactive Compounds: The pyrrolidine-2,5-dione ring is a common feature in molecules with anticonvulsant, anti-inflammatory, and other pharmacological activities. nih.gov The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. researchgate.net Therefore, this compound serves as a valuable starting material for the synthesis of novel trifluoromethylated pharmaceuticals.

Construction of Spiro-heterocycles: Spiro compounds, which contain two rings connected by a single common atom, are an important class of molecules in medicinal chemistry and materials science. nih.gov this compound can be utilized in 1,3-dipolar cycloaddition reactions to construct complex spiro-pyrrolidine frameworks. ua.esmdpi.com

Precursor to Alkaloids: The pyrrolidine (B122466) ring is a core structure in many naturally occurring alkaloids. nih.govnih.gov Synthetic routes to novel fluorinated alkaloid analogs can potentially utilize this compound as a key starting material. mdpi.com

Multi-component Reactions: The reactivity of the pyrrolidine-2,5-dione ring makes it a suitable component in multi-component reactions, which are efficient one-pot processes for the synthesis of complex molecules from three or more starting materials. nih.govnih.govmdpi.com

The versatility of this compound as a synthetic intermediate is a driving force for its increasing use in the development of novel chemical entities.

Development of Catalysts and Reagents

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, most notably in the form of proline and its derivatives, which are widely used as organocatalysts. mdpi.com The unique stereoelectronic properties of this compound make it an interesting candidate for the development of novel catalysts and reagents.

Potential applications in this area include:

Chiral Organocatalysts: By introducing chirality into the molecule, derivatives of this compound could be developed into highly effective organocatalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The trifluoromethyl group can influence the catalyst's solubility, stability, and the stereochemical outcome of the reaction.

Ligands for Transition Metal Catalysis: The nitrogen and oxygen atoms of the pyrrolidine-2,5-dione ring can act as coordination sites for transition metals. nih.govuva.es Chiral ligands derived from this compound could be employed in a range of metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and C-H activation. The trifluoromethyl group can modulate the electronic properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex. rsc.org

Lewis Acid Catalysis: The carbonyl groups of the pyrrolidine-2,5-dione moiety can interact with Lewis acids, potentially leading to the development of novel catalytic systems. nih.govnih.gov

While the direct application of this compound as a catalyst is still in its early stages of exploration, the foundational knowledge from related pyrrolidine-based catalysts suggests a promising future for this compound in the field of catalysis.

Exploration in Agrochemical Research

The introduction of trifluoromethyl groups is a highly successful strategy in the design of modern agrochemicals, often leading to enhanced efficacy, selectivity, and metabolic stability. mdpi.com The pyrrolidine-2,5-dione scaffold is also present in some classes of herbicides and fungicides. The combination of these two structural features in this compound makes it a molecule of significant interest for agrochemical research.

Research is actively exploring the potential of derivatives of this compound as:

Herbicides: Certain pyrrolidine-2,4-dione derivatives have been shown to exhibit herbicidal activity. nih.gov The synthesis and screening of analogs based on the this compound core could lead to the discovery of new herbicidal modes of action.

Fungicides: The pyrrolidine ring is found in some antifungal compounds. nih.govresearchgate.net The trifluoromethyl group is also a common feature in many commercial fungicides. researchgate.net Therefore, derivatives of this compound are being investigated for their potential to control a broad spectrum of plant pathogens.

Insecticides: While less common, the pyrrolidine scaffold has been incorporated into some insecticidal molecules. mdpi.com The trifluoromethyl group is prevalent in many modern insecticides. The exploration of this compound derivatives could lead to the development of new insect control agents with novel modes of action.

The data presented in the following table summarizes the potential agrochemical applications of compounds derived from the this compound scaffold.

Table 1: Potential Agrochemical Applications of this compound Derivatives

Agrochemical Class Potential Target/Mode of Action Key Structural Features for Activity
Herbicides Inhibition of key plant enzymes Pyrrolidine-2,5-dione core, trifluoromethyl group
Fungicides Disruption of fungal cell membranes or metabolic pathways Pyrrolidine-2,5-dione core, trifluoromethyl group

Future Perspectives in Chemical Research and Development

The exploration of this compound and its derivatives is poised to expand into new and exciting areas of chemical research and development. The unique combination of the reactive pyrrolidine-2,5-dione scaffold and the property-enhancing trifluoromethyl group provides a versatile platform for innovation.

Future research directions are likely to include:

Development of Novel Polymeric Materials: Systematic studies on the incorporation of this compound into various polymer backbones will likely lead to the creation of new materials with superior performance characteristics for specialized applications in aerospace, electronics, and medicine.

Expansion of the Synthetic Toolbox: The use of this compound as a key intermediate in the synthesis of complex natural products and pharmaceuticals will continue to grow, enabling access to novel chemical space.

Design of Advanced Catalysts: Further research into the catalytic potential of chiral derivatives of this compound is expected to yield highly efficient and selective catalysts for asymmetric synthesis, contributing to more sustainable chemical manufacturing processes.

Discovery of New Agrochemicals: High-throughput screening of libraries of compounds derived from this compound will likely lead to the discovery of new and effective herbicides, fungicides, and insecticides with improved environmental profiles.

Interdisciplinary Applications: The unique properties of this compound may also find applications in other fields, such as the development of functional dyes, liquid crystals, and probes for chemical biology.

Q & A

Q. How can researchers design robust scalability protocols for this compound synthesis?

  • Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates at scale. Process control systems (e.g., PAT tools) monitor critical quality attributes (CQAs) like particle size distribution during crystallization, ensuring batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.